An In-depth Technical Guide to the Physicochemical Properties of 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid, a derivative of the amino acid L-valine, often referred to as N-Ethoxycarbonyl-L-valine. Understanding these properties is paramount for its application in pharmaceutical development, particularly in areas such as peptide synthesis and as a chiral building block in the creation of novel therapeutic agents. This document delves into the theoretical and practical aspects of its key physicochemical parameters, offering detailed experimental protocols for their determination and discussing the implications of these properties for drug discovery and development.
Introduction: The Significance of Physicochemical Profiling in Drug Development
The journey of a molecule from a laboratory curiosity to a therapeutic agent is paved with a deep understanding of its fundamental chemical and physical characteristics. For 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid, an N-protected amino acid, these properties govern its behavior in both chemical and biological systems. The ethoxycarbonyl protecting group modifies the polarity, reactivity, and bioavailability of the parent L-valine molecule, making a thorough physicochemical characterization essential for its effective utilization.
Key physicochemical parameters such as melting point, solubility, dissociation constant (pKa), and lipophilicity (logP) are critical determinants of a drug candidate's ultimate success. They influence every stage of the drug development pipeline, from synthesis and formulation to absorption, distribution, metabolism, and excretion (ADME). This guide will provide a detailed examination of these properties for 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid, equipping researchers with the knowledge to harness its full potential.
Core Physicochemical Properties of 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic Acid
A summary of the known and predicted physicochemical properties of 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid is presented below. It is important to note that while some data is available, specific experimental values for certain parameters of this exact molecule are not widely published. In such cases, data from closely related N-acyl amino acids are referenced to provide valuable context and estimations.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source/Method |
| IUPAC Name | 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid | - |
| Synonyms | N-Ethoxycarbonyl-L-valine | - |
| Molecular Formula | C₈H₁₅NO₄ | |
| Molecular Weight | 189.21 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | Data not available. Estimated to be in the range of other N-acyl valine derivatives (e.g., N-(Phenoxycarbonyl)-L-valine: 80-86 °C). | [1] |
| Boiling Point | Data not available; likely to decompose upon heating. | General property of amino acids. |
| Aqueous Solubility | Data not available. N-acylation generally decreases aqueous solubility compared to the parent amino acid. The solubility of L-valine is 85 g/L. | [2] |
| pKa (carboxyl group) | Estimated to be around 3-4. The pKa of the carboxyl group in N-acetylvaline is predicted to be 4.11. | [3] |
| logP (Octanol/Water) | Predicted: 1.23 |
Experimental Determination of Physicochemical Properties: Protocols and Insights
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid. The rationale behind the choice of each method is discussed, emphasizing scientific rigor and reproducibility.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity and identity. For crystalline solids, a sharp melting range is indicative of high purity.
Experimental Protocol: Capillary Melting Point Method
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Sample Preparation: A small amount of finely powdered, dry 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid is packed into a thin-walled capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus equipped with a calibrated thermometer or a digital temperature sensor.
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Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Causality and Trustworthiness: A slow heating rate is crucial to ensure thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement. A broad melting range can indicate the presence of impurities, which depress and broaden the melting point.
Diagram 1: Workflow for Melting Point Determination
Caption: Workflow for determining the melting point using the capillary method.
Aqueous Solubility
Solubility is a critical parameter that influences a drug's bioavailability. Poor aqueous solubility can be a major hurdle in drug development.
Experimental Protocol: Equilibrium Shake-Flask Method
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Preparation of Saturated Solution: An excess amount of 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid is added to a known volume of purified water or a relevant buffer solution in a sealed flask.
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Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.
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Phase Separation: The undissolved solid is removed by centrifugation and/or filtration through a non-adsorptive filter.
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Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality and Trustworthiness: The shake-flask method is considered the "gold standard" for determining equilibrium solubility. Ensuring a true equilibrium is reached and that the analytical method is accurate and specific for the compound of interest are critical for obtaining reliable data.
Diagram 2: Shake-Flask Method for Solubility Determination
Caption: The shake-flask method for determining equilibrium solubility.
Dissociation Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. This is crucial for understanding a drug's absorption and distribution, as the ionized state affects membrane permeability.
Experimental Protocol: Potentiometric Titration
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Sample Preparation: A known concentration of 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid is dissolved in a suitable solvent (e.g., water or a co-solvent system).
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Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
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Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.
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Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Causality and Trustworthiness: Potentiometric titration provides a direct measure of the pKa. The accuracy of the measurement depends on the precise calibration of the pH meter, the accurate concentration of the titrant, and the correct identification of the equivalence point.
Diagram 3: Potentiometric Titration Workflow for pKa Determination
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a key determinant of a drug's ability to cross biological membranes.
Experimental Protocol: Shake-Flask Method
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Phase Preparation: n-Octanol and water (or a pH 7.4 buffer) are pre-saturated with each other.
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Partitioning: A known amount of 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid is dissolved in one of the phases, and then a known volume of the other phase is added.
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Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning between the two phases and then left to separate.
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Phase Separation and Quantification: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
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Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Causality and Trustworthiness: The shake-flask method is the traditional and most reliable method for logP determination. Complete phase separation and accurate quantification in both phases are critical for obtaining a trustworthy result.
Diagram 4: Shake-Flask Method for logP Determination
Caption: Workflow for determining logP using the shake-flask method.
Conclusion: A Foundation for Rational Drug Design
The physicochemical properties of 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid are fundamental to its application in drug discovery and development. This guide has provided an in-depth overview of these properties and the experimental methodologies for their determination. While some experimental data for this specific molecule remains to be fully elucidated in the public domain, the principles and protocols outlined herein provide a robust framework for its characterization. A thorough understanding and experimental validation of its melting point, solubility, pKa, and logP will enable researchers to make informed decisions in the design of novel therapeutics, ultimately contributing to the advancement of medicine.
References
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FooDB. Showing Compound N-Acetylvaline (FDB028427). [Link][3]
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ResearchGate. The synthesis, properties, and applications of N-acyl-α-aminoacids. [Link][4]
-
PubMed Central (PMC). N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. [Link][5]
-
Chemistry LibreTexts. 1. Backgrounds of Amino Acids. [Link][6]
-
University of Calgary. Ch27 pKa and pI values. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Valine - Wikipedia [en.wikipedia.org]
- 3. Showing Compound N-Acetylvaline (FDB028427) - FooDB [foodb.ca]
- 4. researchgate.net [researchgate.net]
- 5. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. iscabiochemicals.com [iscabiochemicals.com]
